3-(Dimethylamino)-5-fluorobenzoic acid methyl ester
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Overview
Description
3-(Dimethylamino)-5-fluorobenzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a dimethylamino group and a fluorine atom attached to the benzene ring, along with a methyl ester functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5-fluorobenzoic acid methyl ester typically involves the esterification of 3-(Dimethylamino)-5-fluorobenzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-5-fluorobenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom and the dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
3-(Dimethylamino)-5-fluorobenzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-5-fluorobenzoic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group and the fluorine atom can influence the compound’s binding affinity and specificity. The ester group may undergo hydrolysis in biological systems, releasing the active acid form, which can then interact with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-benzoic acid methyl ester
- 5-Fluorobenzoic acid methyl ester
- 3-(Dimethylamino)-5-chlorobenzoic acid methyl ester
Uniqueness
3-(Dimethylamino)-5-fluorobenzoic acid methyl ester is unique due to the presence of both the dimethylamino group and the fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 3-(dimethylamino)-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)9-5-7(10(13)14-3)4-8(11)6-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFQOVKOOOEVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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